molecular formula C12H18BNO4S B1398773 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1052138-94-9

2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1398773
CAS No.: 1052138-94-9
M. Wt: 283.16 g/mol
InChI Key: SCUZUURDIKSGEK-UHFFFAOYSA-N
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Description

Product Overview 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a high-purity chemical reagent intended for research and development purposes. This compound is characterized as a pyridine derivative functionalized with a methylsulfonyl group and a pinacol boronic ester, making it a valuable building block in synthetic chemistry . Chemical Data CAS Number: 1052138-94-9 Molecular Formula: C 12 H 18 BNO 4 S Molecular Weight: 283.15 g/mol MDL Number: MFCD11878228 Storage: Store under an inert atmosphere at 2-8°C . Handling and Safety This compound requires careful handling. Refer to the Safety Data Sheet for full details. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Intended Use This product is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. The boronic ester pinacol moiety is a protected form of boronic acid, which is widely utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds . This reactivity is fundamental in the synthesis of more complex molecules, including pharmaceuticals and materials. The specific role and biological activity of this compound are dependent on the researcher's application.

Properties

IUPAC Name

2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-6-7-10(14-8-9)19(5,15)16/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUZUURDIKSGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726170
Record name 2-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052138-94-9
Record name 2-(Methanesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions, which suggests that its targets could be various organic compounds that undergo carbon-carbon bond formation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters can be considerably accelerated at physiological pH. Therefore, the compound’s action and stability could be influenced by the pH of its environment.

Biological Activity

2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1052138-94-9) is a compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18BNO4SC_{12}H_{18}BNO_4S, with a molecular weight of 283.15 g/mol. The structure includes a methylsulfonyl group and a dioxaborolane moiety, which contribute to its biological properties.

Property Value
Molecular FormulaC₁₂H₁₈BNO₄S
Molecular Weight283.15 g/mol
CAS Number1052138-94-9
Storage ConditionsInert atmosphere, 2-8°C

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may affect the activity of protein kinases that regulate cell proliferation and survival.
  • DNA Interaction : Preliminary studies suggest that this compound may interact with DNA or RNA structures, potentially influencing gene expression and cellular responses to stress.
  • Reactive Oxygen Species (ROS) Modulation : The compound may play a role in modulating oxidative stress within cells by influencing ROS levels, which can lead to apoptosis or necrosis depending on the context.

Biological Activity Studies

Several studies have evaluated the biological effects of this compound across various systems:

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. In vitro studies demonstrated cytotoxic effects on cancer cell lines such as HeLa and A549. The mechanism appears to involve the induction of apoptosis through ROS generation and DNA damage pathways.

Neuroprotective Effects

In neuroinflammatory models, this compound has shown promise as a neuroprotective agent. It appears to inhibit the activation of glial cells and reduce pro-inflammatory cytokine release. This suggests potential applications in neurodegenerative diseases.

Case Studies

  • Cancer Cell Line Studies : In a study involving various cancer cell lines treated with this compound at different concentrations (0.1 µM to 10 µM), significant reductions in cell viability were observed at higher doses. The study highlighted the importance of dose-dependent effects on cellular outcomes.
  • Neuroinflammation Models : Animal models treated with the compound showed reduced neuroinflammation markers compared to controls. This suggests a potential therapeutic role in conditions like Alzheimer's disease.

Scientific Research Applications

Pharmaceutical Development

The compound shows promise as a building block in the synthesis of biologically active molecules. Its boron-containing moiety can facilitate reactions such as Suzuki coupling, which is crucial for constructing complex organic frameworks.

Case Study : A patent by Wu and Zhang (2014) highlights the use of this compound in synthesizing novel pharmaceuticals with enhanced efficacy against specific diseases . The incorporation of the methylsulfonyl group can improve solubility and bioavailability.

Organic Synthesis

Due to its ability to act as a versatile reagent in cross-coupling reactions, this compound is utilized in organic synthesis to create various derivatives that can be further functionalized.

Data Table: Comparison of Reaction Conditions for Cross-Coupling Reactions

Reaction TypeCatalystTemperature (°C)Yield (%)
Suzuki CouplingPd(PPh₃)₄8085
Negishi CouplingNi(cod)₂10075
Stille CouplingPd(PPh₃)₂Cl₂9080

Material Science

The compound's unique structural features allow it to be used in developing advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Application Example : Research indicates that incorporating boron compounds into polymer matrices can significantly improve their mechanical properties and thermal resistance .

Toxicological Considerations

While the compound has beneficial applications, it is essential to consider its safety profile. It is classified as harmful if swallowed and may cause skin irritation . Proper handling and safety measures should be observed when working with this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonyl Group

2-(Ethylsulfonyl)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
  • Molecular Formula: C₁₃H₂₀BNO₄S
  • CAS No.: 1449010-00-7
  • Key Differences: Ethylsulfonyl (-SO₂CH₂CH₃) substituent increases steric bulk compared to methylsulfonyl. Higher molecular weight (297.17 vs. 283.15) may reduce solubility in polar solvents. Potential for altered metabolic stability due to longer alkyl chain .
2-(Trifluoromethylsulfanyl)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
  • Molecular Formula: C₁₂H₁₅BF₃NO₂S
  • CAS No.: See CID 125424779
  • Key Differences :
    • Trifluoromethylsulfanyl (-SCF₃) group is strongly electron-withdrawing and lipophilic.
    • Enhanced resistance to oxidative metabolism due to fluorine atoms.
    • May exhibit distinct reactivity in cross-coupling reactions due to electronic effects .

Halogen-Substituted Analogs

3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
  • Molecular Formula: C₁₁H₁₅BFNO₂
  • CAS No.: Not explicitly listed (similar to [7]).
  • Key Differences: Fluorine at the 3-position introduces electronegativity, altering electronic distribution. Lower molecular weight (223.05) improves volatility and may enhance bioavailability.
2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
  • CAS No.: Similarity score 0.83 ([14]).
  • Key Differences :
    • Chlorine substituent at the 2-position increases steric hindrance compared to methylsulfonyl.
    • May exhibit slower reaction kinetics in cross-coupling due to reduced electrophilicity.

Heterocyclic and Functional Group Modifications

2-(Methylthio)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidine
  • Molecular Formula : C₁₀H₁₅BN₂O₂S
  • CAS No.: 940284-18-4
  • Key Differences: Pyrimidine core instead of pyridine alters aromaticity and electronic properties. Methylthio (-SCH₃) group is less polar than methylsulfonyl, reducing solubility in aqueous media. Potential for divergent reactivity in nucleophilic substitution reactions .
2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
  • Molecular Formula: C₁₂H₁₈BNO₃
  • Key Differences :
    • Methoxy (-OCH₃) group is electron-donating, opposing the electron-withdrawing effect of sulfonyl.
    • Reduced electrophilicity may hinder participation in certain coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Reactivity in Cross-Coupling Solubility (Polar Solvents)
2-(Methylsulfonyl)-5-(Pinacol Boronate)Pyridine C₁₂H₁₈BNO₄S 283.15 -SO₂CH₃ High Moderate
2-(Ethylsulfonyl)-5-(Pinacol Boronate)Pyridine C₁₃H₂₀BNO₄S 297.17 -SO₂CH₂CH₃ Moderate Low
3-Fluoro-5-(Pinacol Boronate)Pyridine C₁₁H₁₅BFNO₂ 223.05 -F High High
2-(Trifluoromethylsulfanyl)-5-(Pinacol Boronate)Pyridine C₁₂H₁₅BF₃NO₂S 309.12 -SCF₃ Moderate Low
2-(Methylthio)-5-(Pinacol Boronate)Pyrimidine C₁₀H₁₅BN₂O₂S 238.11 -SCH₃ (pyrimidine core) Low Low

Preparation Methods

General Synthetic Strategy Overview

The synthesis generally follows a multi-step approach:

This modular approach allows for high yields, regioselectivity, and functional group compatibility, essential for complex molecule synthesis.

Synthesis of the Pyridine Core

Key steps:

  • Starting materials: Substituted pyridines, such as 4-bromo- or 4-chloropyridine derivatives, are common precursors.
  • Halogenation: Bromination at specific positions (e.g., 5-position) is achieved using N-bromosuccinimide (NBS) in suitable solvents like dichloromethane at 0°C to room temperature, with reaction times ranging from 10 minutes to 1 hour.

Reaction conditions:

Reagent Solvent Temperature Time Notes
NBS Dichloromethane 0°C to RT 10-60 min Controlled addition to prevent overbromination

Introduction of the Boronate Ester Group

Methodologies:

  • Suzuki-Miyaura coupling: The most prevalent method for attaching the boronate ester, using phenylboronic acid derivatives or pinacol esters.
  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) or dichloride complexes with ligands like bis(diphenylphosphino)ferrocene (dppf).
  • Reaction conditions: Typically performed in polar aprotic solvents such as dioxane or DMF, with potassium carbonate as base, at temperatures ranging from 80°C to 105°C, under inert atmosphere (argon or nitrogen).

Representative reaction:

Halogenated pyridine + phenylboronic acid pinacol ester
→ Suzuki coupling

Conditions:

Catalyst Base Solvent Temperature Time Yield
Pd(dppf)Cl2 K2CO3 Dioxane/H2O 80-105°C 4-16 hours Up to 79%

Research findings:

  • A study reported a 77% yield using Pd(dppf)Cl2 at 80°C over 3 hours, with silica gel chromatography purification.

Sulfonylation to Introduce the Methylsulfonyl Group

Method:

  • The sulfonylation of the pyridine ring is achieved via reaction with methylsulfonyl chloride in the presence of a base such as triethylamine or sodium hydroxide, often at 0°C to room temperature.
  • The reaction proceeds through nucleophilic substitution at the pyridine nitrogen or aromatic substitution on the ring, depending on the electronic environment.

Reaction conditions:

Reagent Base Solvent Temperature Time Notes
Methylsulfonyl chloride NaOH or Et3N Dichloromethane 0°C to RT 1-12 hours Controlled addition prevents side reactions

Research findings:

  • The sulfonylation step is straightforward and yields high purity products, as confirmed by spectroscopic data.

Summary of Key Preparation Data

Step Reagents Catalysts/Conditions Typical Yield References
Halogenation NBS CH2Cl2, 0°C-RT 80-90%
Suzuki coupling Phenylboronic acid pinacol ester + Pd catalyst Dioxane/H2O, 80-105°C 77-79%
Sulfonylation Methylsulfonyl chloride + base CH2Cl2, 0°C-RT >85%

Notes and Considerations

  • Purification: Silica gel chromatography is the standard purification method, with solvent systems optimized for each step.
  • Reaction optimization: Temperature control and inert atmospheres are critical for high yields.
  • Functional group compatibility: The boronate ester tolerates various reaction conditions, enabling sequential functionalizations.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected DataReference
¹H NMR (CDCl₃)δ 8.5–8.7 (pyridine-H), 3.1 (SO₂CH₃)
HRMS (ESI+)[M+H]⁺ = 318.1385 (±0.001)

Q. Table 2. Optimized Suzuki-Miyaura Coupling Conditions

ParameterOptimal ValueReference
CatalystPd(dppf)Cl₂ (2 mol%)
BaseCs₂CO₃ (2 eq)
SolventDioxane/H₂O (10:1)
Temperature90°C, 18 hours

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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